(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol
Overview
Description
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 3’ position and a methanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol typically involves the nucleophilic aromatic substitution of a fluorinated biphenyl precursor. One common method is the reaction of 3’-fluoro-4-bromobiphenyl with a suitable nucleophile, such as methanol, under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group to yield the desired product .
Industrial Production Methods
Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol may involve large-scale nucleophilic aromatic substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)aldehyde or (3’-Fluoro-[1,1’-biphenyl]-4-YL)carboxylic acid.
Reduction: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-[1,1’-biphenyl]-4-YL)methanol
- (3’-Chloro-[1,1’-biphenyl]-4-YL)methanol
- (3’-Bromo-[1,1’-biphenyl]-4-YL)methanol
Uniqueness
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNEOSMNIVQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362684 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-05-5 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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